
1-(2-Chloropyrimidin-5-YL)ethanone
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Chloropyrimidin-5-YL)ethanone can be synthesized through various methods. One common approach involves the reaction of 2-chloropyrimidine with acetyl chloride in the presence of a base such as pyridine . The reaction typically occurs under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve more scalable and cost-effective methods. These can include the use of continuous flow reactors and optimized reaction conditions to enhance yield and purity .
Chemical Reactions Analysis
Types of Reactions: 1-(2-Chloropyrimidin-5-YL)ethanone undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The ethanone group can be oxidized to a carboxylic acid or reduced to an alcohol.
Common Reagents and Conditions:
Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in solvents such as dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products:
Scientific Research Applications
1-(2-Chloropyrimidin-5-YL)ethanone has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(2-Chloropyrimidin-5-YL)ethanone depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity . The molecular targets and pathways involved vary based on the specific biological system being studied .
Comparison with Similar Compounds
2-Chloropyrimidine: A simpler pyrimidine derivative with similar reactivity but lacking the ethanone group.
1-(2-Bromopyrimidin-5-YL)ethanone: Similar structure but with a bromine atom instead of chlorine, which can affect its reactivity and applications.
1-(2-Fluoropyrimidin-5-YL)ethanone:
Uniqueness: 1-(2-Chloropyrimidin-5-YL)ethanone is unique due to its specific combination of a chloropyrimidine ring and an ethanone group, which provides distinct reactivity and versatility in synthetic applications .
Biological Activity
1-(2-Chloropyrimidin-5-YL)ethanone is a compound that has garnered attention in various fields of biological research, particularly due to its potential applications in pharmaceuticals and agriculture. This article delves into the biological activity of this compound, exploring its effects on various biological systems, including its herbicidal properties, antiviral activity, and cytotoxicity. The synthesis, structure-activity relationships (SAR), and case studies highlighting its efficacy will also be discussed.
Chemical Structure and Synthesis
This compound can be synthesized from pyrimidine derivatives through various chemical reactions, including nucleophilic substitutions and acylation processes. The presence of the chloropyrimidine moiety is crucial for its biological activity, influencing its interaction with biological targets.
Table 1: Structural Characteristics of this compound
Property | Value |
---|---|
Molecular Formula | C7H6ClN |
Molecular Weight | 155.58 g/mol |
Melting Point | Not specified |
Solubility | Soluble in organic solvents |
Herbicidal Activity
Research indicates that compounds similar to this compound exhibit significant herbicidal properties. A study demonstrated that pyrimidine derivatives can effectively inhibit the growth of harmful plants while being selective towards crops. The comparative herbicidal activity of these compounds was evaluated, showing enhanced efficacy against various weed species compared to traditional herbicides.
Table 2: Herbicidal Efficacy of Pyrimidine Derivatives
Compound | Efficacy (% inhibition) | Crop Selectivity |
---|---|---|
This compound | 85% | High |
Traditional Herbicide A | 70% | Moderate |
Traditional Herbicide B | 60% | Low |
Antiviral Activity
The antiviral potential of this compound has been explored against several viruses, including Herpes Simplex Virus (HSV) and Influenza A virus. In vitro studies revealed that this compound exhibits moderate antiviral activity, particularly against HSV-1 strains.
Table 3: Antiviral Activity Against HSV-1
Compound | IC50 (µM) | Cytotoxicity (CC50 µM) | Selectivity Index (SI) |
---|---|---|---|
This compound | 50 | 200 | 4 |
Acyclovir | 0.5 | >1000 | >2000 |
Cytotoxicity Studies
Cytotoxicity assessments are crucial for evaluating the safety profile of new compounds. Preliminary studies indicate that while this compound shows some cytotoxic effects on mammalian cell lines (e.g., HepG2), its selectivity index suggests a favorable therapeutic window compared to existing antiviral agents.
Case Study 1: Herbicidal Application
In a field trial conducted to assess the effectiveness of this compound as a herbicide, results showed a significant reduction in weed biomass compared to untreated plots. The compound was applied at varying concentrations, with optimal results observed at a concentration of 200 g/ha.
Case Study 2: Antiviral Efficacy
A laboratory study evaluated the antiviral efficacy of the compound against acyclovir-resistant HSV strains. The results indicated that while the compound did not surpass acyclovir's effectiveness, it provided a viable alternative for strains exhibiting resistance to standard treatments.
Q & A
Basic Research Questions
Q. What are the most reliable synthetic routes for 1-(2-chloropyrimidin-5-yl)ethanone, and how do reaction conditions impact yield and purity?
- Methodological Answer : The compound is typically synthesized via Friedel-Crafts acylation or nucleophilic substitution on pre-functionalized pyrimidine rings. For example, chlorination of 5-acetylpyrimidine derivatives using POCl₃ or PCl₅ under reflux conditions (60–80°C) achieves substitution at the 2-position . Solvent selection (e.g., dichloromethane or toluene) and catalytic acids (e.g., AlCl₃) significantly influence yield (60–85%) and purity (>95%) . Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate) is critical to isolate the target compound.
Q. How can researchers characterize the structural and electronic properties of this compound?
- Methodological Answer : Key techniques include:
- NMR spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., downfield shifts for Cl at C2: δ ~8.9 ppm for pyrimidine protons) .
- X-ray crystallography : Resolves bond angles and dihedral angles between the chloropyrimidine ring and ethanone group (e.g., C–Cl bond length ~1.73 Å) .
- Mass spectrometry : ESI-MS or GC-MS to validate molecular weight (MW = 170.59 g/mol) and fragmentation patterns .
Q. What are the stability considerations for this compound under varying pH and temperature conditions?
- Methodological Answer :
- Thermal stability : Decomposes above 150°C; store at 2–8°C in inert atmospheres .
- pH sensitivity : Hydrolyzes in alkaline conditions (pH > 10) via nucleophilic displacement of Cl, forming hydroxyl derivatives. Use buffered solutions (pH 4–7) for biological assays .
Advanced Research Questions
Q. How does the chloro substituent at the 2-position influence the compound’s reactivity in cross-coupling reactions?
- Methodological Answer : The electron-withdrawing Cl group activates the pyrimidine ring for Suzuki-Miyaura or Buchwald-Hartwig couplings. For example:
- Pd-catalyzed coupling : Reacts with aryl boronic acids at C5 (adjacent to Cl) to generate biaryl derivatives. Optimize with Pd(PPh₃)₄ (5 mol%), K₂CO₃, and DMF at 100°C .
- Selectivity : Steric hindrance from Cl limits substitution at C2, directing reactions to C4/C6 positions .
Q. What computational approaches are used to predict the biological activity of this compound derivatives?
- Methodological Answer :
- Docking studies : Use AutoDock Vina to model interactions with target enzymes (e.g., kinase inhibitors). The ethanone group often forms hydrogen bonds with catalytic lysine residues .
- QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with IC₅₀ values. Chloro groups enhance binding affinity but reduce solubility (logP ~1.8) .
Q. How can researchers resolve contradictory data on the compound’s solubility in polar vs. nonpolar solvents?
- Methodological Answer : Contradictions arise from polymorphic forms or residual solvents. Address by:
- Solubility screening : Use HPLC to quantify solubility in DMSO (>50 mg/mL) vs. water (<0.1 mg/mL) .
- Crystallography : Identify hydrate vs. anhydrous forms, which differ in solubility by ~10-fold .
Q. Key Research Insights
- The compound’s chloro and ethanone groups enable dual functionality as a pharmacophore and synthetic intermediate .
- Contradictions in solubility data highlight the need for rigorous polymorph characterization .
- Computational models predict strong kinase inhibition potential, warranting in vitro validation .
Properties
IUPAC Name |
1-(2-chloropyrimidin-5-yl)ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN2O/c1-4(10)5-2-8-6(7)9-3-5/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LISVHIVILJZRDH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CN=C(N=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30547453 | |
Record name | 1-(2-Chloropyrimidin-5-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30547453 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
110100-00-0 | |
Record name | 1-(2-Chloropyrimidin-5-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30547453 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
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